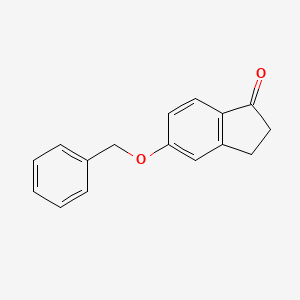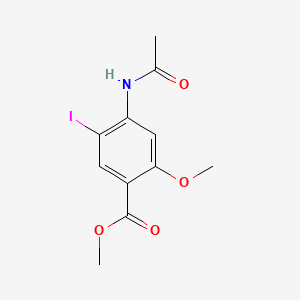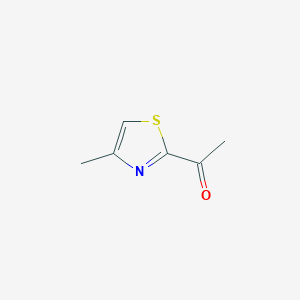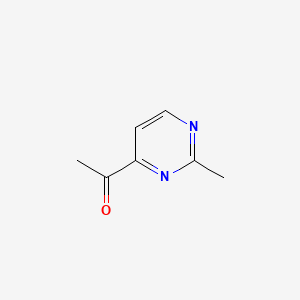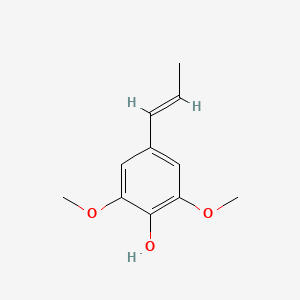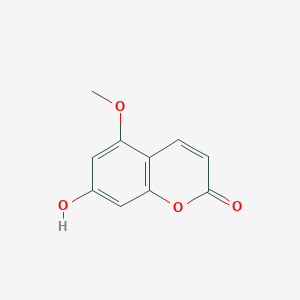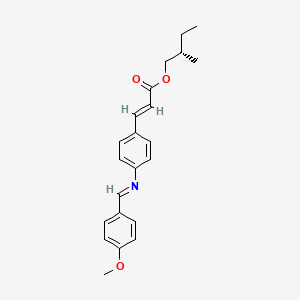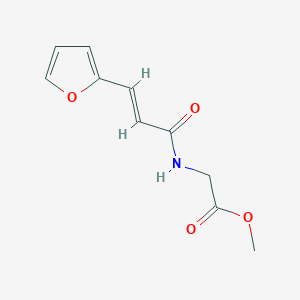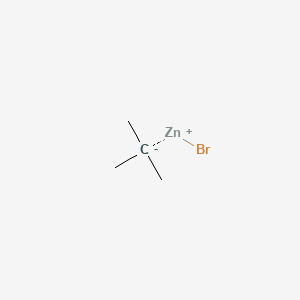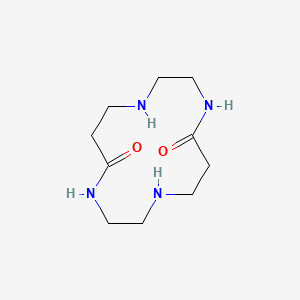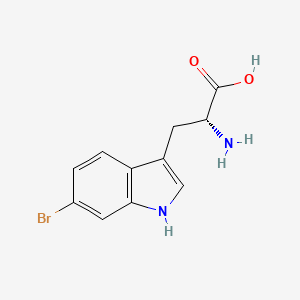
(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
Vue d'ensemble
Description
- ®-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid is a chiral compound with potential applications in various fields of research and industry1.
- It has a molecular weight of 283.12 g/mol .
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound in the available sources.
Molecular Structure Analysis
- IUPAC Name : (2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid.
- InChI Code : 1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1.
- InChI Key : OAORYCZPERQARS-VIFPVBQESA-N.
Chemical Reactions Analysis
- Unfortunately, specific chemical reactions involving this compound were not readily available in the sources.
Physical And Chemical Properties Analysis
- Physical Form : Solid.
- Storage Temperature : Sealed in dry conditions at 2-8°C.
- Purity : 95%.
Applications De Recherche Scientifique
Organic Synthesis Applications
One key application is in the synthesis of pipecolic acid derivatives. (R)-α-Aminoadipic acid, an enantiomerically pure starting material, has been utilized for synthesizing (R)-pipecolic acid and its derivatives through cross-coupling reactions. These derivatives serve as valuable building blocks in amino acid and peptide chemistry, highlighting the compound's role in the synthesis of complex molecules (Sadiq & Sewald, 2013).
Crystal Structure and Analysis
Research has also focused on the crystal structure analysis of similar compounds. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid derivatives has been elucidated, providing insights into the compound's geometry and stabilization by hydrogen bonds. This research is crucial for understanding the molecular interactions and properties of such compounds, which can be applied in drug design and development (Li, Liang, & Tai, 2009).
Potential Biological Activity
Although direct applications of (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid were not found in the provided research results, compounds with similar structures have shown remarkable biological activities. For instance, Schiff bases derived from Tryptophan, which shares a similar indole structure, have been synthesized and evaluated for their antimicrobial activity. This suggests potential antimicrobial applications for compounds related to (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Safety And Hazards
- Pictograms : GHS07.
- Signal Word : Warning.
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- MSDS : Link.
Orientations Futures
- Further research is needed to explore its potential applications and mechanisms of action.
Please note that some details may require further investigation beyond the available sources. If you need more specific information, consider consulting additional scientific literature or experts in the field. 🌱
Propriétés
IUPAC Name |
(2R)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORYCZPERQARS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463505 | |
| Record name | (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
CAS RN |
496930-10-0 | |
| Record name | (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




